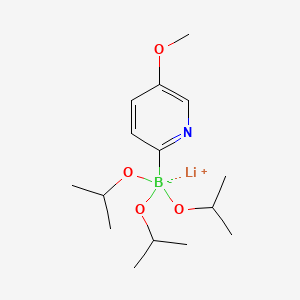

Lithium triisopropyl 2-(5-methoxypyridyl)borate

Descripción general

Descripción

Lithium triisopropyl 2-(5-methoxypyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO4 and a molecular weight of 303.13 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Métodos De Preparación

The synthesis of Lithium triisopropyl 2-(5-methoxypyridyl)borate typically involves the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Lithium triisopropyl 2-(5-methoxypyridyl)borate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents to form corresponding borate esters.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the lithium atom is replaced by other metal ions or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Lithium triisopropyl 2-(5-methoxypyridyl)borate is primarily utilized as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a nucleophile in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules.

- Case Study : In a study reported by researchers, lithium triisopropyl borates were successfully employed as nucleophiles in Suzuki-Miyaura reactions involving sensitive heterocycles. The results demonstrated high yields and efficiency, highlighting the compound's utility in synthesizing bioactive heteroaryl products .

Medicinal Chemistry

The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems and pharmaceutical development. Its stability under physiological conditions allows for potential therapeutic applications.

- Research Insight : Ongoing studies are investigating the role of this compound in synthesizing biologically active compounds that could lead to new drug candidates .

Material Science

In material science, lithium triisopropyl borates are being explored for their applications in producing advanced materials, including polymers and ceramics. The compound's unique properties contribute to enhancing the performance characteristics of these materials.

Mecanismo De Acción

The mechanism of action of Lithium triisopropyl 2-(5-methoxypyridyl)borate involves its interaction with molecular targets through its boron and lithium atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparación Con Compuestos Similares

Lithium triisopropyl 2-(5-methoxypyridyl)borate can be compared with similar compounds such as:

Lithium triisopropyl 2-(5-methylpyridyl)borate: Similar in structure but with a methyl group instead of a methoxy group.

Lithium triisopropyl 2-(6-methoxypyridyl)borate: Similar but with the methoxy group at the 6-position instead of the 5-position.

These compounds share similar chemical properties but differ in their specific reactivity and applications due to the differences in their substituent groups.

Actividad Biológica

Lithium triisopropyl 2-(5-methoxypyridyl)borate (LTB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H27BLiNO4

- Molecular Weight : 303.13 g/mol

- CAS Number : 1256364-38-1

The compound is synthesized through the reaction of triisopropyl borate with 2-(5-methoxypyridyl)lithium, typically in an inert atmosphere using solvents like tetrahydrofuran (THF) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interactions mediated by the lithium and boron atoms. These interactions can form stable complexes with various biomolecules, influencing numerous biochemical pathways. The exact molecular targets and pathways remain under investigation, but they are believed to involve nucleophilic attacks in chemical reactions, particularly in the context of organic synthesis and medicinal chemistry .

1. Drug Development

Research indicates that LTB may have therapeutic applications, particularly in drug development processes. Its stability and reactivity make it a suitable candidate for creating complex organic molecules that could serve as pharmaceutical agents .

2. Suzuki-Miyaura Coupling Reactions

Lithium triisopropyl borates, including LTB, have been effectively utilized as nucleophiles in Suzuki-Miyaura coupling reactions. These reactions are crucial in synthesizing a wide range of heterocyclic compounds, which are often biologically active. Studies demonstrate that LTB can couple with various electrophiles under mild conditions, yielding good to excellent product yields .

Case Study 1: Stability and Reactivity

A study published in Organic Letters demonstrated that LTBs are remarkably stable at room temperature under air, maintaining their reactivity even after prolonged storage. This stability allows for the efficient coupling of sensitive substrates without significant degradation, making LTB a valuable reagent in synthetic organic chemistry .

Case Study 2: Biological Activity Assessment

Research on the biological activity of LTB is still emerging. Preliminary investigations suggest that compounds derived from LTB may exhibit anti-inflammatory properties and potential neuroprotective effects, although comprehensive studies are necessary to fully elucidate these activities .

Comparative Analysis

| Compound Name | Structure Similarity | Biological Activity | Stability |

|---|---|---|---|

| Lithium triisopropyl 2-(5-methylpyridyl)borate | Similar structure with a methyl group | Moderate activity in organic synthesis | High |

| Lithium triisopropyl 2-(6-methoxypyridyl)borate | Similar structure with methoxy at a different position | Emerging applications in drug synthesis | High |

Propiedades

IUPAC Name |

lithium;(5-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-9-8-14(18-7)10-17-15;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHSQKCIJQZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682081 | |

| Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256364-38-1 | |

| Record name | Borate(1-), (5-methoxy-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (5-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.